molecular formula C7H6BrFN2O2 B8696584 Methyl 6-amino-5-bromo-3-fluoropicolinate CAS No. 577691-78-2

Methyl 6-amino-5-bromo-3-fluoropicolinate

Cat. No. B8696584
M. Wt: 249.04 g/mol
InChI Key: MWDGAYWJPDATHJ-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

A mixture of 6-amino-5-bromo-pyridine-2-carboxylic acid methyl ester (19.8 g) (T. R. Kelly and F. Lang, J. Org. Chem. 61, 1996, 4623-4633) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), (34.3 g) in acetonitrile (340 ml) under argon was heated to 40° C. for 1 hour, 60° C. for 1 hour and then 80° C. overnight. After partitioning between EtOAc and water (500 ml each) the aqueous fraction was re-extracted with EtOAc (300 ml) and the combined organic solution dried with MgSO4 and evaporated. Chromatography (20% then 30% EtOAc in hexane) afforded the product (2.09 g).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[C:7]([NH2:12])[N:6]=1)=[O:4].[F:13][B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](F)(CC1)CC2>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[C:10]([F:13])=[CH:9][C:8]([Br:11])=[C:7]([NH2:12])[N:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
COC(=O)C1=NC(=C(C=C1)Br)N
Step Two
Name
Quantity
34.3 g
Type
reactant
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
Name
Quantity
340 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After partitioning between EtOAc and water (500 ml each) the aqueous fraction
EXTRACTION
Type
EXTRACTION
Details
was re-extracted with EtOAc (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solution dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=C(C=C1F)Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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